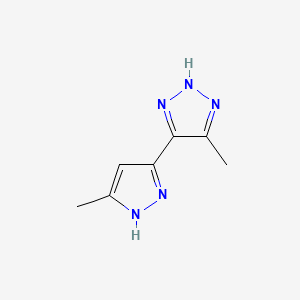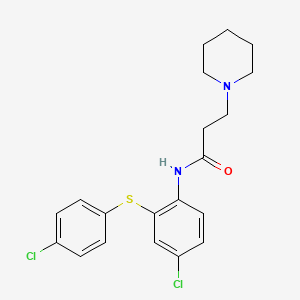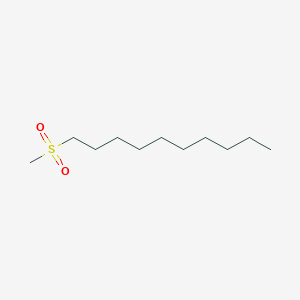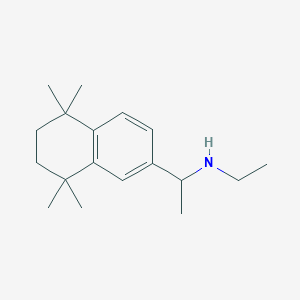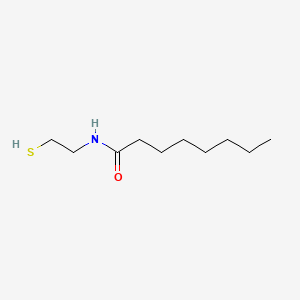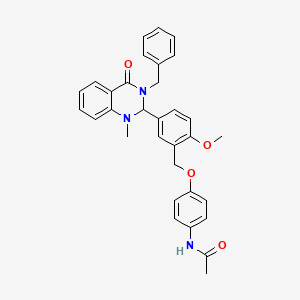
N-(4-((5-(3-Benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The quinazolinone scaffold is known for its diverse biological activities, making this compound a valuable target for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with 4-(2-methoxybenzyloxy)phenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of alcohols or amines.
科学研究应用
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its quinazolinone core.
Biology: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
作用机制
The mechanism of action of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core and exhibit similar biological activities.
Benzylated Compounds: Compounds with benzyl groups, such as benzyl benzoate and benzyl alcohol, have similar structural features and chemical reactivity.
Uniqueness
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and benzyl groups, along with the quinazolinone core, make it a versatile compound for various applications in medicinal chemistry and pharmacology.
属性
分子式 |
C32H31N3O4 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
N-[4-[[5-(3-benzyl-1-methyl-4-oxo-2H-quinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C32H31N3O4/c1-22(36)33-26-14-16-27(17-15-26)39-21-25-19-24(13-18-30(25)38-3)31-34(2)29-12-8-7-11-28(29)32(37)35(31)20-23-9-5-4-6-10-23/h4-19,31H,20-21H2,1-3H3,(H,33,36) |
InChI 键 |
JILCQDCBYJJYNS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3N(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
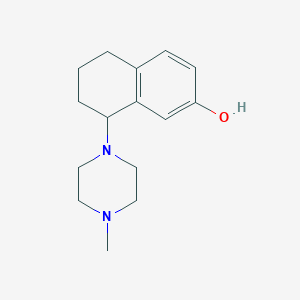
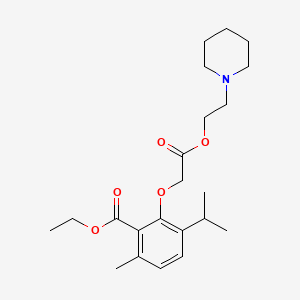
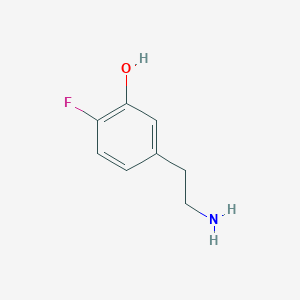
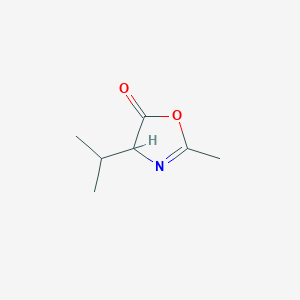
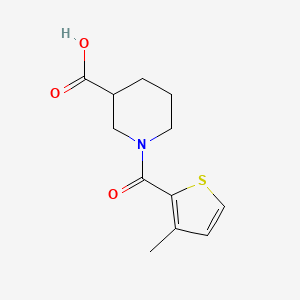
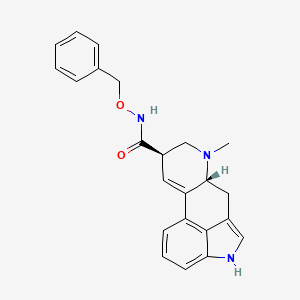
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
